molecular formula C19H22N2O4S B2453909 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 438489-19-1

6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

Cat. No.: B2453909
CAS No.: 438489-19-1
M. Wt: 374.46
InChI Key: NIYCPFMCLBWYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of sulfonamide-based indole analogs. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a benzoindole core, which is fused with a sulfonyl group and a morpholino ring, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

The synthesis of 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a valuable tool in drug discovery and development.

    Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The indole moiety can interact with various receptors and proteins, modulating their activity and leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one include other sulfonamide-based indole analogs, such as:

  • 6-(2,6-dimethylmorpholino)nicotinaldehyde
  • 2,6-dimethylmorpholine
  • 6-(dimethylamino)nicotinaldehyde

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the sulfonyl group and the morpholino ring in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for various applications .

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)sulfonyl-1-ethylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21-16-8-9-17(14-6-5-7-15(18(14)16)19(21)22)26(23,24)20-10-12(2)25-13(3)11-20/h5-9,12-13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYCPFMCLBWYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CC(OC(C4)C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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